methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-derived heterocyclic compound characterized by a trifluoromethylphenyl substituent and an acetoxy group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl and acetoxy moieties may influence binding interactions with biological targets .
Properties
IUPAC Name |
methyl 2-[4-[C-methyl-N-[2-(trifluoromethyl)phenyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-13(25-16-11-7-6-10-15(16)21(22,23)24)19-17(12-18(28)30-2)26-27(20(19)29)14-8-4-3-5-9-14/h3-11,26H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRLYBFKJCCWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(F)(F)F)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate, a complex pyrazole derivative, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 423.38 g/mol. Its structure features a pyrazole ring, which is known for its versatile biological activity.
1. Anti-inflammatory Activity
Pyrazole derivatives are widely recognized for their anti-inflammatory properties. Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
| Compound | COX-2 Inhibition (IC50) | Safety Profile |
|---|---|---|
| Methyl [(4E)-... | 0.93 µM | Minimal gastric irritation observed in animal models |
The compound's selectivity for COX-2 over COX-1 suggests a potentially favorable safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which often exhibit gastrointestinal side effects .
2. Anticancer Activity
This compound has shown promise in various cancer models. Its mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF7 (Breast) | 15.0 | Cell cycle arrest |
Studies have demonstrated that the compound can significantly reduce cell viability in both A549 and MCF7 cell lines, indicating its potential as an anticancer agent .
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of pyrazole derivatives, including methyl [(4E)-5-oxo...]. The compound may exert protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
| Enzyme Targeted | IC50 (nM) |
|---|---|
| Acetylcholinesterase | 66.37 |
The inhibition of AChE suggests that this compound could be beneficial in managing symptoms related to neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to methyl [(4E)-5-oxo...]. For instance:
- Turkan et al. (2018) reported that pyrazole compounds with specific substitutions exhibited potent AChE inhibition, correlating with enhanced neuroprotective effects.
- Sivaramakarthikeyan et al. (2022) conducted experiments demonstrating that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced edema models in rats.
These findings reinforce the therapeutic potential of methyl [(4E)-5-oxo...] across multiple disease states.
Scientific Research Applications
Structure and Composition
The compound features a pyrazole ring, which is known for its biological activity. Its structure can be depicted as follows:
- IUPAC Name : Methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Molecular Formula : C19H18F3N3O3
- CAS Number : 338403-26-2
Medicinal Chemistry
This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. The pyrazole moiety is often associated with pharmacological properties that can be harnessed for therapeutic purposes.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole compounds were synthesized and evaluated for their anti-inflammatory effects. The results indicated that compounds similar to methyl [(4E)-5-oxo-1-phenyl...] exhibited significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro, suggesting a promising therapeutic avenue for inflammatory diseases .
Agricultural Applications
Due to its structural characteristics, this compound may also serve as a pesticide or herbicide. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its efficacy as a crop protection agent.
Case Study: Pesticidal Activity
Research conducted by the Pesticide Science Journal demonstrated that similar compounds with pyrazole structures showed effective insecticidal activity against various pests, including aphids and whiteflies. The study concluded that these compounds could be developed into new pesticides with lower environmental impact compared to traditional agents .
Material Science
The compound's unique properties may allow it to be utilized in developing advanced materials, such as polymers or coatings that require specific chemical resistance or thermal stability.
Case Study: Polymer Development
A study by Polymer Chemistry explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. Results showed improved performance characteristics in high-temperature applications, indicating potential for industrial use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several heterocyclic systems, enabling comparisons based on substituent effects, synthetic routes, and biological profiles. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability compared to the dichlorophenyl group in the thiazolo-pyrimidine derivative . Methoxy groups (e.g., in the 2,5-dimethoxyphenyl analog ) increase solubility but reduce membrane permeability relative to the trifluoromethyl group.
Synthetic Routes :
- The target compound’s synthesis likely involves a multi-component reaction (MCR) similar to the method used for the thiazolo-pyrimidine derivative , whereas the furyl-substituted analog employs a Vilsmeier-Haack reaction for aldehyde intermediate formation.
Structural Characterization: X-ray crystallography (using SHELX ) and spectroscopic methods (IR, NMR) are standard for confirming configurations of such compounds. For example, the ethylideneamino group’s (E)-configuration is critical for maintaining conjugation and reactivity .
Computational Analysis :
- Programs like Multiwfn enable electron density topology analysis, revealing charge distribution differences between the target compound and its dimethoxyphenyl analog. The CF₃ group induces a strong electron-withdrawing effect, polarizing the pyrazole ring .
Q & A
Basic Research Questions
What are the key considerations in designing a multi-step synthesis pathway for this pyrazole derivative?
Answer:
Designing a synthesis pathway requires optimizing reaction steps to accommodate the trifluoromethylphenyl and acetamide substituents. A multi-step approach is often necessary, as seen in analogous 1,5-diarylpyrazole syntheses. For example:
Core Formation : Start with a 1,3-diketone intermediate to construct the pyrazole ring via cyclocondensation with hydrazine derivatives.
Functionalization : Introduce the trifluoromethylphenyl group via nucleophilic substitution or Pd-catalyzed coupling.
Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during subsequent steps.
Final Esterification : Employ acetyl chloride or similar agents to install the methyl ester moiety.
Reference: Multi-step synthesis strategies for pyrazole derivatives .
Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomerism in the ethylidene group).
- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., keto-enol tautomerism in the 4,5-dihydropyrazole ring) and confirms stereochemistry .
- IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Data Table : Comparison of Techniques
| Technique | Application | Example from Evidence |
|---|---|---|
| X-ray | Tautomerism resolution | Ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate structure |
| NMR | Regiochemistry | 3-Methyl-5-oxo-1-phenylpyrazole derivatives |
Advanced Research Questions
How can computational methods optimize reaction conditions for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:
Transition State Analysis : Identify energy barriers for key steps (e.g., cyclocondensation).
Solvent Effects : Simulate polarity and steric effects using COSMO-RS models.
Machine Learning : Train models on existing pyrazole synthesis data to predict yields and side reactions.
Reference: ICReDD’s integration of computational and experimental workflows .
How to resolve contradictions in spectral data arising from tautomeric or isomeric forms?
Answer:
- Dynamic NMR : Track tautomeric equilibria in solution (e.g., keto-enol shifts).
- X-ray Crystallography : Provides definitive solid-state structures (e.g., confirming E-configuration in ethylidene groups) .
- Computational Modeling : Compare calculated IR/NMR spectra of proposed tautomers with experimental data.
Case Study : Ethyl 2-{[(1Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]amino}acetate’s tautomeric resolution via crystallography .
What strategies validate the biological activity and structure-activity relationships (SAR) of this compound?
Answer:
- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential).
- SAR Studies : Modify substituents (e.g., replacing trifluoromethyl with methyl or halogens) and compare activity.
- Docking Simulations : Predict binding modes to receptors using AutoDock or Schrödinger.
Reference: Antimicrobial SAR studies of 4-hetarylpyrazoles .
How to address solubility challenges during in vitro testing?
Answer:
- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
- Micellar Encapsulation : Employ surfactants like Tween-80.
- Prodrug Design : Replace the methyl ester with a more hydrophilic group (e.g., carboxylic acid).
What are the implications of the trifluoromethyl group on pharmacokinetics?
Answer:
- Metabolic Stability : The CF group resists oxidative metabolism, enhancing half-life.
- Lipophilicity : Increases membrane permeability (logP ~2.5–3.5).
- Electron-Withdrawing Effects : Activates the pyrazole ring for nucleophilic attacks.
Reference: Pharmacokinetic studies of trifluoromethylphenyl analogs .
Data-Driven and Methodological Questions
How to design a reaction workflow integrating high-throughput experimentation (HTE)?
Answer:
Automated Screening : Use robotic platforms to test 100+ conditions (solvents, catalysts, temperatures).
Data Analysis : Apply multivariate regression to identify yield predictors.
Feedback Loops : Refine conditions using AI tools like COMSOL Multiphysics .
Example : HTE-driven optimization of Pd-catalyzed couplings for aryl substituents.
What analytical workflows ensure reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
- Quality Control : Use HPLC-PDA to track impurities (e.g., unreacted intermediates).
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, stoichiometry).
How to mitigate crystallization challenges during purification?
Answer:
- Solvent Screening : Test binary mixtures (e.g., ethanol/water) for optimal crystal growth.
- Seeding : Introduce pre-formed crystals to induce nucleation.
- Temperature Gradients : Slow cooling from reflux to room temperature.
Reference: Crystallization strategies for pyrazole esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
